N-Demethyl Mecamylamine
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Overview
Description
Scientific Research Applications
Inhibition of Seizure-Like Activity
“N-Demethyl Mecamylamine” has been found to inhibit seizure-like activity in the CA1-CA3 hippocampus through antagonism to nicotinic receptors . This suggests that it can be used in the treatment of seizures and epilepsy .
Therapeutic Effects in CNS Disorders
The ability of “N-Demethyl Mecamylamine” to decrease hippocampal network synchronization might be associated with its therapeutic effects in a wide variety of Central Nervous System (CNS) disorders including addiction, depression, and anxiety .
Correlation with Patient’s Sex, Age, and Dose Level
There is ongoing research to determine the correlations between the salivary levels of “N-Demethyl Mecamylamine” and the patient’s sex, age, dose level, and the time of sampling . This could potentially help in personalizing the dosage and timing of medication for individual patients .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Demethyl Mecamylamine, like its parent compound Mecamylamine, is a non-selective, non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in numerous physiological processes in the central nervous system (CNS), including arousal, sleep, pain, and cognitive function .
Mode of Action
N-Demethyl Mecamylamine acts as a ganglionic blocker . It prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This interaction with its targets leads to a reduction in sympathetic tone, vasodilation, and reduced cardiac output .
properties
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-8(6-7)10(9,3)11;/h7-8H,4-6,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIKCZMVIWRFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747471 |
Source
|
Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethyl Mecamylamine | |
CAS RN |
859995-07-6 |
Source
|
Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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